2-Ethyl-3-methoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

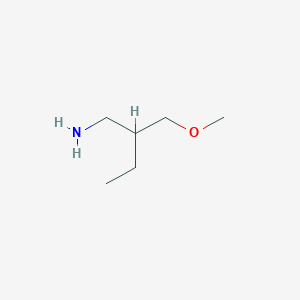

Le 2-Éthyl-3-méthoxyphénol est un composé organique appartenant à la classe des phénols, caractérisé par la présence d'un groupe éthyle et d'un groupe méthoxy liés à un cycle benzénique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 2-Éthyl-3-méthoxyphénol peut être synthétisé par plusieurs méthodes. Une approche courante implique l'alkylation du 3-méthoxyphénol avec des halogénoalcanes en milieu basique. La réaction utilise généralement une base telle que l'hydroxyde de sodium ou le carbonate de potassium pour faciliter la substitution nucléophile.

Méthodes de production industrielle : Dans les milieux industriels, la production de 2-Éthyl-3-méthoxyphénol implique souvent l'alkylation catalytique de dérivés du phénol. Des catalyseurs tels que les zéolithes ou les oxydes métalliques sont utilisés pour améliorer l'efficacité de la réaction et la sélectivité. Le processus est optimisé pour obtenir des rendements élevés et une pureté élevée du produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : Le 2-Éthyl-3-méthoxyphénol subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé pour former des quinones ou d'autres dérivés oxydés en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent convertir le 2-Éthyl-3-méthoxyphénol en ses alcools correspondants ou en d'autres formes réduites en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution électrophile aromatique peuvent introduire des groupes fonctionnels supplémentaires sur le cycle benzénique. Les réactifs courants comprennent les halogènes, les agents nitrants et les agents sulfonants.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium, trioxyde de chrome et peroxyde d'hydrogène.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et hydrogénation catalytique.

Substitution : Halogènes (chlore, brome), agents nitrants (acide nitrique) et agents sulfonants (acide sulfurique).

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres formes réduites.

Substitution : Dérivés halogénés, nitrés et sulfonés.

Applications De Recherche Scientifique

Le 2-Éthyl-3-méthoxyphénol a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques, notamment les produits pharmaceutiques et les produits agrochimiques.

Biologie : Ce composé est étudié pour ses activités biologiques potentielles, telles que ses propriétés antimicrobiennes et antioxydantes.

Médecine : La recherche explore ses applications thérapeutiques potentielles, notamment son rôle dans le développement de médicaments pour le traitement de diverses maladies.

Industrie : Il est utilisé dans la production de parfums, d'arômes et d'autres produits chimiques spécialisés.

5. Mécanisme d'action

Le mécanisme par lequel le 2-Éthyl-3-méthoxyphénol exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, ses propriétés antioxydantes sont attribuées à sa capacité à piéger les radicaux libres et à inhiber le stress oxydatif. Le composé peut également interagir avec les enzymes et les récepteurs, modulant diverses voies biochimiques.

Mécanisme D'action

The mechanism by which 2-ethyl-3-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating various biochemical pathways.

Comparaison Avec Des Composés Similaires

Le 2-Éthyl-3-méthoxyphénol peut être comparé à d'autres composés similaires, tels que :

2-Méthoxyphénol (Gaïacol) : Les deux composés partagent un groupe méthoxy, mais le 2-Éthyl-3-méthoxyphénol possède un groupe éthyle supplémentaire, ce qui peut influencer ses propriétés chimiques et ses applications.

3-Éthylphénol :

4-Éthyl-2-méthoxyphénol : Similaire au 2-Éthyl-3-méthoxyphénol mais avec des schémas de substitution différents, affectant son comportement chimique et ses applications.

Propriétés

Formule moléculaire |

C9H12O2 |

|---|---|

Poids moléculaire |

152.19 g/mol |

Nom IUPAC |

2-ethyl-3-methoxyphenol |

InChI |

InChI=1S/C9H12O2/c1-3-7-8(10)5-4-6-9(7)11-2/h4-6,10H,3H2,1-2H3 |

Clé InChI |

IAMDIMNHBORLHR-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C=CC=C1OC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)

![3-Methoxy-N-[(phenylmethoxy)carbonyl]-O-(phenylmethyl)-L-tyrosine Methyl Ester](/img/structure/B12107683.png)

![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)